molecular formula C24H21F2NO4 B610863 Skepinone-L CAS No. 1221485-83-1

Skepinone-L

货号: B610863
CAS 编号: 1221485-83-1
分子量: 425.4 g/mol
InChI 键: HXMGCTFLLWPVFM-GOSISDBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Skepinone-L (CBS-3830) is a dibenzosuberone-class ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses. It exhibits exceptional selectivity and potency, with an IC₅₀ of 5 nM in enzymatic assays and whole-blood TNF-α inhibition . Structurally, it features a rigid dibenzosuberone scaffold (Figure 2A) that engages p38α via a unique Gly110 peptide flip-binding mode, involving hydrogen bonds with Met109 and hydrophobic interactions with the ATP-binding pocket . This binding mechanism contributes to its sustained cellular activity, inhibiting p38 at concentrations as low as 15 nM in live-cell assays (e.g., MK2-EGFP translocation) .

Its anti-inflammatory efficacy is validated in vivo, reducing TNF-induced Gal/LPS release by 77% . These properties make it a gold-standard probe for studying p38α signaling and a candidate for inflammatory disease therapy .

生化分析

Biochemical Properties

Skepinone-L is an ATP-competitive inhibitor of p38 MAPK . It interacts with the ATP-binding pocket of the kinase, which is crucial for the kinase’s function . This compound has shown to inhibit the phosphorylation of heat shock protein 27 (HSP27), a substrate of p38 MAPK .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce concentrations of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-10, which are all regulated by p38 MAPK . In platelets, this compound impairs activation and thrombus formation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with p38 MAPK. It binds competitively to the ATP-binding site of the kinase, inhibiting its function . This inhibition prevents the phosphorylation of HSP27, thereby affecting the downstream signaling pathways regulated by p38 MAPK .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings. It has shown concentration-dependent inhibition of HSP27 phosphorylation

Dosage Effects in Animal Models

In animal models, this compound has shown significant therapeutic effects during experimental arthritis

Metabolic Pathways

This compound is involved in the p38 MAPK signaling pathway . It interacts with the ATP-binding site of the p38 MAPK, affecting the downstream signaling events regulated by this kinase

生物活性

Skepinone-L is a novel and highly selective inhibitor of p38 mitogen-activated protein kinase (p38 MAPK), which plays a crucial role in various cellular processes, including inflammation, cell differentiation, and apoptosis. This compound has garnered significant attention due to its potent biological activity, particularly in modulating platelet function and thrombus formation.

This compound operates primarily by inhibiting p38 MAPK, which is pivotal in the signaling pathways of platelet activation. The inhibition of this kinase leads to a reduction in phosphorylation events associated with platelet activation, thereby impacting several downstream effects:

  • Inhibition of Platelet Activation : this compound significantly reduces the phosphorylation of Hsp27, a substrate of p38 MAPK, following stimulation with various agonists such as collagen-related peptide (CRP) and thrombin. This reduction is observed at concentrations as low as 1 μM .
  • Thromboxane A2 Synthesis : The compound prevents the synthesis of thromboxane A2, a potent mediator of platelet aggregation and vasoconstriction, by inhibiting the phosphorylation of cytosolic phospholipase A2 (cPLA2) .
  • Thrombus Formation : In in vitro studies, this compound has been shown to markedly reduce thrombus formation under both low and high shear conditions, indicating its potential utility in preventing pathological thrombus formation .

In Vitro Studies

A series of experiments conducted on freshly isolated human platelets revealed the following key findings:

  • Platelet Aggregation : this compound treatment led to a significant decrease in platelet aggregation induced by CRP and thrombin. This effect was attributed to its ability to inhibit the activation-dependent secretion of ATP from dense granules .
  • Calcium Signaling : Importantly, this compound did not impair calcium signaling within platelets, suggesting that its inhibitory effects are specific to p38 MAPK pathways rather than general disruptions in platelet signaling mechanisms .

In Vivo Studies

In animal models, this compound demonstrated promising therapeutic potential:

  • Arthritis Model : In a study using KBxN serum transfer arthritis models, treatment with this compound resulted in significantly reduced ankle thickness compared to control groups. This suggests its effectiveness in reducing inflammation associated with autoimmune conditions .
  • Pharmacokinetics : this compound exhibits favorable pharmacokinetic properties, being minimally affected by metabolic conversion and showing high potency in vivo .

Case Studies

  • Platelet Function and Thrombus Formation :
    • In studies assessing thrombus formation under varying shear rates (500 s1^{-1} and 1700 s1^{-1}), platelets pre-treated with this compound formed significantly smaller thrombi compared to untreated controls. This highlights its potential as a therapeutic agent for conditions where excessive thrombosis is a concern .
  • Chronic Inflammatory Conditions :
    • Research exploring the use of this compound in chronic inflammatory diseases has indicated that it can effectively modulate inflammatory responses, potentially offering new avenues for treatment in diseases characterized by excessive inflammation and thrombosis .

Comparative Efficacy

A comparative analysis of various p38 MAPK inhibitors reveals that this compound stands out due to its selectivity and potency. The following table summarizes the IC50 values for selected compounds against MAPK14 (p38 MAPK):

CompoundIC50 (nM)
This compound19.2 ± 0.9
SB20219034.2 ± 0.8
LN 9503.40 ± 0.13

This data indicates that this compound is one of the most potent inhibitors available for p38 MAPK, making it an attractive candidate for further clinical development .

科学研究应用

Inflammation and Pain Management

Research has demonstrated that Skepinone-L effectively reduces inflammation in various models. For instance, in a study involving mice with induced ankle swelling, treatment with this compound resulted in a significant decrease in ankle thickness compared to control groups . This suggests its potential utility in treating inflammatory conditions such as arthritis.

Thrombosis Prevention

This compound has shown promising results in modulating platelet function. It significantly inhibits platelet activation and thrombus formation by blunting the phosphorylation of heat shock protein 27 (Hsp27), which is crucial for platelet aggregation and secretion . In vitro studies indicated that at a concentration of 1 µM, this compound markedly reduced thromboxane A2 synthesis and platelet aggregation induced by various agonists .

Cancer Therapy

The inhibition of p38 MAPK by this compound may also have implications in cancer therapy. Studies have suggested that p38 MAPK plays a role in tumor progression and metastasis; thus, its inhibition could potentially reduce cancer cell proliferation and enhance the efficacy of existing treatments .

Platelet Function Analysis

A detailed study assessed the effects of this compound on human platelets. The findings revealed that this compound effectively inhibited the phosphorylation of cPLA2, preventing thromboxane A2 synthesis and subsequent platelet activation. This was evidenced through various assays measuring ATP release and cytosolic calcium levels .

In Vivo Efficacy

In vivo studies have confirmed the pharmacodynamic properties of this compound, demonstrating significant plasma concentrations that exceed the IC50 values observed in vitro. This highlights its potential for effective therapeutic use without substantial off-target effects .

Data Tables

Application AreaObserved EffectsReference
InflammationReduced ankle thickness in mouse models
Thrombosis PreventionInhibition of platelet activation and thrombus formation
Cancer TherapyPotential reduction in tumor progression

相似化合物的比较

Selectivity: Skepinone-L vs. AZD1152

AZD1152, a phosphate-containing Aurora-B inhibitor, is structurally distinct but shares a designation as a "high-quality" kinase probe. However, scaffold analysis reveals critical differences:

  • This compound: Its dibenzosuberone scaffold represents 48 homologs, all exclusively targeting p38α, confirming high selectivity .
  • AZD1152: Despite being annotated as an Aurora-B inhibitor, its scaffold covers 12 homologs active against seven off-target kinases (e.g., FLT3, RET), indicating lower selectivity .

Key Insight: this compound’s scaffold-driven selectivity minimizes off-target risks, whereas AZD1152’s broader activity limits its utility in precision studies.

Potency and Binding Mode: this compound vs. SB203580

SB203580, a first-generation imidazole-based p38 inhibitor, suffers from declining cellular efficacy in log-dilution experiments. In contrast:

  • This compound: Maintains inhibition from 10 nM to 1 µM in cells, attributed to its Gly110-binding mode, which stabilizes interactions despite kinase conformational changes .
  • SB203580 : Lacks sustained potency due to reliance on a less adaptable binding mechanism.

Table 1: Comparative Potency and Selectivity

Compound Target IC₅₀ (nM) Selectivity (Off-Targets) Structural Class
This compound p38α 5 None reported Dibenzosuberone
SB203580 p38α/β ~50 JNK3, ABL1 Imidazole
AZD1152 Aurora-B 0.37* FLT3, RET Quinazoline-phosphate
RN4296 p38α <15† Not characterized Oxepinone

*IC₅₀ for Aurora-B ; †Higher potency than this compound at 15–150 µM .

Scaffold Diversity: this compound vs. RN4296

RN4296, identified in the same MK2-EGFP screen as this compound, is an oxepinone-class inhibitor with marginally higher potency (at 15–150 µM) but uncharacterized selectivity . While both compounds inhibit p38α, this compound’s dibenzosuberone scaffold confers metabolic stability and proven in vivo efficacy, whereas RN4296’s pharmacokinetic profile remains unexplored.

ATP Competitiveness and Therapeutic Potential

This compound’s low ATP competitiveness distinguishes it from inhibitors like BMS-582949, which exhibit higher ATP dependence. This property enhances its efficacy in whole-blood assays and reduces interference with endogenous ATP-binding processes .

准备方法

Key Synthetic Routes

Initial Synthesis from Koeberle et al. (2012)

The foundational synthesis of Skepinone-L, as described in Nature Chemical Biology, proceeds via the following steps :

  • Friedel-Crafts Cyclization :

    • Starting with 5-bromophthalide (1 ), oxidative ring-opening using N-bromosuccinimide (NBS) and azoisobutyronitrile (AIBN) yields aldehyde intermediate 3 .

    • Reduction of 4-methoxy-2-methylbenzaldehyde to alcohol 4b , followed by bromination with PBr₃, produces p-methoxybenzyl bromide (5b ).

    • A Wittig reaction between 5b and stilbene-2-carboxylic acid derivatives forms etheno-linked intermediate 6b , which is hydrogenated to saturated acid 7b .

    • Intramolecular Friedel-Crafts cyclization with SOCl₂/AlCl₃ generates dibenzosuberone 8b .

  • Buchwald-Hartwig Amination :

    • Intermediate 8b undergoes palladium-catalyzed coupling with 2,4-difluoroaniline (9 ) to introduce the aryl amino group, yielding 10b .

  • Demethylation :

    • Treatment of 10b with 48% HBr in acetic acid removes the methoxy group, producing the final dibenzosuberone scaffold (11b ) .

Key Reaction Conditions :

StepReagents/ConditionsYield (%)
Friedel-CraftsSOCl₂, AlCl₃, 0°C → RT, 12 h68
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, 110°C, 24 h75
Demethylation48% HBr, AcOH, 80°C, 6 h82

This route achieves an overall yield of ~42% and prioritizes selectivity over p38α due to the glycine flip in the kinase’s hinge region .

Modifications and Scalable Alternatives

Subsequent studies have refined the synthesis to improve scalability and diversify derivatives:

  • Solvent Optimization :

    • Replacing toluene with dimethylacetamide (DMA) in the Buchwald-Hartwig step reduces reaction time from 24 h to 12 h while maintaining a 74% yield .

  • Derivative Synthesis (2021) :

    • A 2021 Journal of Medicinal Chemistry study modified the dibenzosuberone scaffold to enhance MAPK11 inhibition :

      • R₁ Substituents : Hydrophilic groups (e.g., -COOH, -OH) at position 7 improved solubility without compromising activity.

      • Scaffold Hopping : Diaryl sulfone/sulfoxide analogs (23–26 ) were synthesized via Pd-catalyzed coupling of meta-bromoanisole (15 ) with 4-nitrothiophenol (16 ), followed by oxidation (mCPBA) and demethylation (HBr/AcOH) .

Comparative Yields of Derivatives :

CompoundModificationYield (%)IC₅₀ (nM)
12a -OCH₃ → -OH658.2
23b Sulfone incorporation5812.4
25 Carboxylic acid715.9

Analytical Characterization

Post-synthesis validation employs multiple techniques to confirm structure and purity:

  • High-Performance Liquid Chromatography (HPLC) :

    • Purity >98% confirmed using a C18 column (30.92 min retention time; 90:10 acetonitrile/water) .

  • Mass Spectrometry (MS) :

    • ESI-MS (m/z): [M+H]⁺ = 426.42 (calc. 425.42) .

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (500 MHz, DMSO-d₆): δ 7.85 (d, J=8.5 Hz, 2H, Ar-H), 6.95–7.10 (m, 4H, Ar-H), 4.20 (s, 2H, CH₂O) .

Scale-Up Considerations

Industrial-scale production requires addressing solubility and stability:

  • Solubility Profile :

    • This compound exhibits poor aqueous solubility (≤1 mg/mL) but dissolves in DMSO (81 mg/mL) or ethanol (81 mg/mL) .

  • Formulation Strategies :

    • In vivo administration : 0.5% methylcellulose (28 mg/mL) or 10% DMSO/40% PEG300/5% Tween-80 .

  • Storage :

    • Lyophilized powder remains stable for 3 years at -20°C; solutions in DMSO retain potency for 1 year at -20°C .

Recent Advances and Modifications

Recent work focuses on mitigating metabolic instability caused by CYP2B6-mediated dehalogenation :

  • Deuterated Analogs :

    • Replacing hydrogen with deuterium at the 2,4-difluorophenyl position extends half-life in human liver microsomes from 65.68 min to >120 min .

  • Prodrug Approaches :

    • Ester prodrugs (e.g., 13a ) demonstrate improved oral bioavailability (F = 32% vs. 8% for this compound) .

属性

IUPAC Name

13-(2,4-difluoroanilino)-5-[(2R)-2,3-dihydroxypropoxy]tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO4/c25-16-4-8-23(22(26)10-16)27-17-5-7-20-15(9-17)2-1-14-3-6-19(11-21(14)24(20)30)31-13-18(29)12-28/h3-11,18,27-29H,1-2,12-13H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMGCTFLLWPVFM-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)NC3=C(C=C(C=C3)F)F)C(=O)C4=C1C=CC(=C4)OC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669907
Record name 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221485-83-1
Record name 2-(2,4-Difluoroanilino)-7-[(2R)-2,3-dihydroxypropoxy]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。